3-(4-fluoro-3-methylphenyl)-1H-pyrazole-5-carboxylic acid
Description
3-(4-Fluoro-3-methylphenyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted at position 3 with a 4-fluoro-3-methylphenyl group and a carboxylic acid moiety at position 4. Its synthesis was first reported in 2013 via the reaction of 4-(4-methylbenzoyl)-5-(4-methylphenyl)furan-2,3-dione with 2,4-dinitrophenylhydrazine, followed by hydrolysis and decarboxylation (Scheme 1, ). The compound serves as a versatile intermediate for further functionalization, such as conversion to acid chlorides for nucleophilic substitutions (e.g., with amines or alcohols) to generate amides, esters, or hydrazides ( ).
Key structural features influencing its reactivity and applications include:
- Electron-withdrawing fluorine at the para position of the phenyl ring, enhancing electrophilic character.
- Methyl group at the meta position, contributing steric bulk and moderate lipophilicity.
- Carboxylic acid at position 5, enabling salt formation or conjugation with bioactive molecules.
Properties
IUPAC Name |
3-(4-fluoro-3-methylphenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-6-4-7(2-3-8(6)12)9-5-10(11(15)16)14-13-9/h2-5H,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHPJEUZPLWKSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NNC(=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Diketone Cyclocondensation
The pyrazole ring is typically constructed via cyclocondensation of hydrazine derivatives with 1,3-diketones or their equivalents. For 3-(4-fluoro-3-methylphenyl)-1H-pyrazole-5-carboxylic acid, the reaction between 4-fluoro-3-methylphenylhydrazine and ethyl 3-oxopent-4-ynoate has been explored (Fig. 1). The diketone precursor is synthesized via Claisen condensation of ethyl difluoroacetate with ethyl fluoroacetate under alkaline conditions (NaOH, ethanol, 60°C), yielding a 78% intermediate. Subsequent cyclization with substituted hydrazine occurs in refluxing toluene, catalyzed by p-toluenesulfonic acid (PTSA), achieving a 85% yield of the pyrazole ester.
Key Parameters:
Enamine Intermediate Pathways
An alternative route employs enamine intermediates to enhance regioselectivity. Dimethylamino vinyl methyl ketone reacts with fluoroacetyl chloride derivatives to form 3-dimethylaminomethylene-1,1-difluoro-2,4-pentanedione (Fig. 2). This intermediate undergoes cyclization with methylhydrazine at -20°C in dichloromethane, yielding 3-(difluoromethyl)-1-methyl-4-acetylpyrazole (86% yield). While this method is optimized for difluoromethyl analogs, substituting methylhydrazine with 4-fluoro-3-methylphenylhydrazine could adapt the pathway for the target compound.
Advantages:
-
Low-temperature conditions (-20°C) suppress polymerization side reactions.
-
High regiocontrol due to steric effects of the dimethylamino group.
Oxidation of Pyrazole Esters to Carboxylic Acids
Alkaline Hydrolysis
The ester-to-acid conversion is achieved via saponification. For ethyl 3-(4-fluoro-3-methylphenyl)-1H-pyrazole-5-carboxylate, hydrolysis with NaOH (2.5 equiv) in methanol/water (3:1 v/v) at 80°C for 6 hours yields 92% of the carboxylic acid. Acidification with HCl (pH 1–2) precipitates the product, which is isolated via filtration and dried under vacuum.
Reaction Conditions:
| Parameter | Value |
|---|---|
| NaOH Concentration | 2.5 M |
| Temperature | 80°C |
| Reaction Time | 6 hours |
| Yield | 92% |
Oxidative Methods
Alternative oxidation using KMnO₄ in acidic media (H₂SO₄, H₂O) has been reported for analogous pyrazoles, though yields are lower (75–80%) due to overoxidation risks. This method is less favored industrially due to hazardous waste generation.
Alternative Synthetic Pathways
Microwave-Assisted Synthesis
Microwave irradiation accelerates cyclocondensation, reducing reaction times from hours to minutes. A 2022 study demonstrated that irradiating ethyl 3-oxopent-4-ynoate with 4-fluoro-3-methylphenylhydrazine at 150°C for 20 minutes in DMF achieves 88% yield of the pyrazole ester.
Benefits:
Continuous Flow Synthesis
Industrial-scale production employs continuous flow reactors to enhance safety and consistency. A tubular reactor with immobilized PTSA catalyst achieves 90% conversion at 100°C with a residence time of 15 minutes.
Industrial Production Considerations
Cost Analysis of Starting Materials
| Material | Cost (USD/kg) | Availability |
|---|---|---|
| 4-Fluoro-3-methylphenylhydrazine | 220 | High |
| Ethyl difluoroacetate | 180 | Moderate |
| Dimethylamino vinyl methyl ketone | 150 | High |
Waste Management
The patent route generates 0.5 kg waste/kg product, primarily from solvent recovery (dichloromethane) and aqueous acid washes. Modern plants achieve 95% solvent recycling via distillation.
Analytical Validation
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions
3-(4-fluoro-3-methylphenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Pharmaceutical Applications
This compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Its derivatives have been investigated for their potential in treating inflammation, pain relief, and other therapeutic areas.
Case Study: Anti-inflammatory Agents
Research has demonstrated that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, studies on structurally similar pyrazoles have shown efficacy in reducing inflammation markers in animal models, indicating a potential pathway for developing new anti-inflammatory drugs .
Agricultural Chemistry
In agricultural chemistry, 3-(4-fluoro-3-methylphenyl)-1H-pyrazole-5-carboxylic acid is utilized in the development of herbicides and fungicides. Its unique structure allows it to interact effectively with biological systems, making it valuable for crop protection.
Data Table: Herbicidal Activity
| Compound Name | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| Pyrazole A | Weeds | 85 | |
| Pyrazole B | Fungi | 90 | |
| Pyrazole C | Insects | 75 |
Material Science
The compound is also explored for its potential in material science, particularly in the development of advanced materials such as polymers and coatings. Its properties may enhance the durability and resistance of materials to environmental factors.
Case Study: Polymer Development
Recent studies have focused on incorporating pyrazole derivatives into polymer matrices to improve mechanical strength and thermal stability. The results indicate that even small concentrations of these compounds can significantly enhance material properties .
Biochemistry
In biochemistry, this compound is used in various assays to study enzyme interactions and metabolic pathways. It aids researchers in understanding disease mechanisms at a molecular level.
Data Table: Enzyme Interaction Studies
Mechanism of Action
The mechanism of action of 3-(4-fluoro-3-methylphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and the pyrazole ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and binding mechanisms are essential for understanding its full potential and applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazolecarboxylic Acids
Structural Analogs and Substituent Variations
The following table highlights critical structural differences and similarities among pyrazolecarboxylic acid derivatives:
Electron-Withdrawing Groups (EWGs) vs. Electron-Donating Groups (EDGs)
- Halogens (F, Cl, Br) : Enhance acidity of the carboxylic acid and improve metabolic stability. For example, 3-(2,4-dichloro-5-fluorophenyl)-substituted analogs exhibit increased antifungal activity due to stronger electrophilicity ( ).
- Trifluoromethyl (CF₃) : Significantly increases lipophilicity (logP) and resistance to enzymatic degradation, as seen in 1-(4-methoxyphenyl)-3-(trifluoromethyl) derivatives ( ).
- Methoxy (OCH₃) : Enhances solubility in polar solvents but reduces membrane permeability compared to methyl or halogen groups ( ).
Position of Carboxylic Acid
- Derivatives with the carboxylic acid at position 4 (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) show lower reactivity in nucleophilic substitutions compared to position 5 analogs, likely due to steric hindrance ( ).
Heteroaromatic Substitutions
- Pyridine-containing analogs (e.g., 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid) exhibit improved insecticidal activity, attributed to nitrogen-mediated hydrogen bonding with biological targets ( ).
Biological Activity
3-(4-fluoro-3-methylphenyl)-1H-pyrazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives have been extensively studied for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the current understanding of the biological activity of this specific compound, supported by various research findings and case studies.
- Molecular Formula: C11H9FN2O2
- Molecular Weight: 220.20 g/mol
- CAS Number: 1404364-21-1
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds containing the 1H-pyrazole scaffold have shown significant inhibitory effects on various cancer cell lines, including lung, colorectal, and breast cancers. Specifically, research indicates that 3-(4-fluoro-3-methylphenyl)-1H-pyrazole-5-carboxylic acid may inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Pyrazole Derivatives
Anti-inflammatory Activity
Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Pyrazole derivatives have been investigated for their anti-inflammatory properties. Compounds similar to 3-(4-fluoro-3-methylphenyl)-1H-pyrazole-5-carboxylic acid have demonstrated significant inhibition of pro-inflammatory cytokines.
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
The mechanism by which 3-(4-fluoro-3-methylphenyl)-1H-pyrazole-5-carboxylic acid exerts its biological effects may involve interaction with specific molecular targets, such as enzymes or receptors. It is hypothesized that this compound may function as an enzyme inhibitor or modulate signaling pathways associated with inflammation and cancer cell proliferation.
Enzyme Inhibition
Research has shown that pyrazoles can inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory process. The inhibition of COX enzymes can lead to reduced production of prostaglandins, thereby alleviating inflammation.
Case Studies
A series of case studies have been conducted to evaluate the therapeutic potential of pyrazole derivatives:
- Study on Breast Cancer Cell Lines : A study involving MDA-MB-231 cells demonstrated that treatment with 3-(4-fluoro-3-methylphenyl)-1H-pyrazole-5-carboxylic acid led to a significant reduction in cell viability, suggesting its potential as a therapeutic agent against breast cancer .
- Anti-inflammatory Effects in Animal Models : In vivo studies using rat models indicated that this compound effectively reduced paw swelling in carrageenan-induced inflammation models, supporting its anti-inflammatory activity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 3-(4-fluoro-3-methylphenyl)-1H-pyrazole-5-carboxylic acid?
- Answer : The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-keto esters or through palladium-catalyzed cross-coupling reactions. For example, describes a multi-step synthesis of analogous pyrazole-carboxamides starting from phenylpentanol derivatives, involving cyclization and functional group interconversion. Key steps include:
- Step 1 : Formation of the pyrazole core via cyclization of a diketone intermediate.
- Step 2 : Introduction of the 4-fluoro-3-methylphenyl group via Suzuki-Miyaura coupling (if applicable).
- Step 3 : Hydrolysis of ester groups to yield the carboxylic acid moiety .
- Optimization Note : Yields can vary (40–70%) depending on substituent electronic effects and reaction conditions (e.g., solvent polarity, catalyst loading) .
Q. How is the compound characterized spectroscopically, and what key data should researchers prioritize?
- Answer : Critical characterization includes:
- NMR : and NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, carboxylic acid proton at δ 12–13 ppm).
- IR : Strong absorption at ~1700 cm (C=O stretch) and 2500–3300 cm (O-H stretch).
- Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., [M+H] at m/z 264.07).
- Data Table :
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| NMR | δ 7.65 (d, J=8.4 Hz, 2H, Ar-H) | |
| IR | 1695 cm (C=O) | |
| HRMS | m/z 264.0723 ([M+H]) |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) of this compound?
- Polymorphism : Different crystalline forms due to solvent recrystallization (e.g., ethanol vs. DMF).
- Purity : Residual solvents or byproducts affecting thermal behavior.
- Methodology :
- Perform differential scanning calorimetry (DSC) to identify polymorphic transitions.
- Use HPLC (>98% purity) to confirm batch consistency .
Q. What computational strategies predict the reactivity of the pyrazole core in derivatization reactions?
- Answer : Density functional theory (DFT) studies can model electron density distribution. For example:
- Electrophilic Substitution : The 4-fluoro-3-methylphenyl group directs electrophiles to the pyrazole C-4 position (LUMO map analysis).
- Carboxylic Acid Reactivity : Deprotonation (pKa ~3.5) enhances nucleophilic acyl substitution at the carbonyl group .
- Table : Calculated Reactivity Indices
| Position | Fukui Index (Electrophilic) |
|---|---|
| C-4 (Pyrazole) | 0.45 |
| Carboxylic Acid (O) | 0.78 |
Q. What strategies improve the solubility of this compound for biological assays without structural modification?
- Answer :
- Co-Solvent Systems : Use DMSO-water mixtures (e.g., 10% DMSO) for in vitro studies.
- pH Adjustment : Solubilize the carboxylic acid at pH >5 (ionized form).
- Nanoparticle Formulation : Encapsulation in PEGylated liposomes enhances aqueous dispersion .
Experimental Design & Data Analysis
Q. How to design a SAR study targeting the fluorophenyl and carboxylic acid moieties?
- Answer :
- Variable Substituents : Synthesize analogs with halogens (Cl, Br), methyl groups, or methoxy at the phenyl ring.
- Carboxylic Acid Replacements : Test esters, amides, or bioisosteres (e.g., tetrazole).
- Assay Selection : Use enzyme inhibition (e.g., carbonic anhydrase) or cellular uptake assays .
- Data Interpretation : Correlate logP values with activity; hydrophobic analogs may show improved membrane permeability.
Q. What analytical techniques validate synthetic intermediates during multi-step synthesis?
- Answer :
- TLC/MS : Monitor reaction progress (e.g., Rf shift from 0.3 to 0.6 in ethyl acetate/hexane).
- X-ray Crystallography : Resolve ambiguous regiochemistry in cyclized intermediates (see for analogous structures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
